1,1,3,3,5,5,7,7,9,9,11,11,13,13-Tetradecamethylheptasiloxane

Description

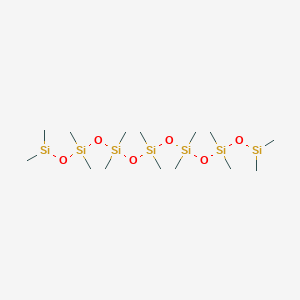

1,1,3,3,5,5,7,7,9,9,11,11,13,13-Tetradecamethylheptasiloxane is a linear siloxane compound characterized by alternating silicon-oxygen (Si-O) bonds and 14 methyl (-CH₃) groups attached to silicon atoms. Its molecular formula is C₁₄H₄₄O₆Si₇, with an average molecular mass of 504–505 g/mol and a monoisotopic mass of 504.1523 g/mol . The compound has a CAS number of 19095-23-9 and is commonly identified in gas chromatography-mass spectrometry (GC-MS) analyses of plant extracts, pyrolyzed materials, and microbial metabolites .

Properties

InChI |

InChI=1S/C14H42O6Si7/c1-21(2)15-23(5,6)17-25(9,10)19-27(13,14)20-26(11,12)18-24(7,8)16-22(3)4/h1-14H3 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJIDUNHDYJESJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H42O6Si7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70339091 | |

| Record name | AC1LB8OT | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70339091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

503.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19095-23-9 | |

| Record name | AC1LB8OT | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70339091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Starting Materials

- Dimethylchlorosilane (Me2SiCl2) or related chlorosilanes serve as primary precursors.

- Water or controlled hydrolysis agents for hydrolyzing chlorosilanes to silanols.

- Catalysts such as acids (HCl) or bases (KOH, NaOH) to promote condensation.

- Solvents like toluene or hexane to control reaction medium.

Typical Synthetic Route

| Step | Description | Conditions | Notes |

|---|---|---|---|

| 1. Hydrolysis | Dimethylchlorosilane is slowly hydrolyzed with water under controlled temperature (0–25°C) | Slow addition, low temperature to avoid uncontrolled polymerization | Produces silanol intermediates |

| 2. Condensation | Silanol groups condense to form siloxane bonds (-Si-O-Si-) | Mild heating (50–100°C), acidic or basic catalysis | Controls linear chain growth |

| 3. Chain Length Control | Stoichiometric control and reaction time regulate oligomer length | Monitoring by GPC or NMR | Target heptasiloxane chain (7 Si units) |

| 4. Purification | Removal of by-products and unreacted materials | Vacuum distillation or chromatography | Ensures >98% purity |

Alternative Route: Ring-Opening Polymerization

- Starting from cyclic siloxanes like octamethylcyclotetrasiloxane (D4), ring-opening polymerization under acid/base catalysis can yield linear siloxanes.

- Polymerization is stopped at the heptamer stage by controlling reaction time and using end-capping agents.

- This method offers better control over molecular weight distribution.

Research Findings and Optimization

- Catalyst Selection : Studies show that using platinum-based catalysts or tin catalysts can enhance selectivity and reduce side reactions in siloxane condensation.

- Temperature Effects : Lower temperatures favor controlled hydrolysis and reduce premature cross-linking.

- Solvent Effects : Non-polar solvents like toluene improve solubility of intermediates and facilitate purification.

- Purity and Yield : Optimized conditions yield >98% pure 1,1,3,3,5,5,7,7,9,9,11,11,13,13-Tetradecamethylheptasiloxane with yields around 70–85%.

Data Table: Preparation Parameters Summary

| Parameter | Typical Range/Value | Effect on Product |

|---|---|---|

| Starting material | Dimethylchlorosilane | Precursor for siloxane backbone |

| Hydrolysis temperature | 0–25°C | Controls rate of silanol formation |

| Condensation temperature | 50–100°C | Promotes siloxane bond formation |

| Catalyst type | Acidic (HCl), Basic (KOH), Pt or Sn catalysts | Influences reaction rate and selectivity |

| Solvent | Toluene, Hexane | Affects solubility and reaction medium |

| Reaction time | 2–6 hours | Controls degree of polymerization |

| Purity | >98% | Ensures suitability for industrial applications |

| Yield | 70–85% | Efficiency of synthesis |

Chemical Reactions Analysis

Types of Reactions

1,1,3,3,5,5,7,7,9,9,11,11,13,13-Tetradecamethylheptasiloxane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form silanols or siloxane-based polymers.

Reduction: Reduction reactions can convert the compound into simpler siloxanes or silanes.

Substitution: Substitution reactions can replace one or more methyl groups with other functional groups, such as alkyl or aryl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various organometallic reagents for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pressures, to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions include silanols, siloxane-based polymers, and substituted siloxanes. These products have various applications in materials science, coatings, and adhesives .

Scientific Research Applications

Chemical Properties and Structure

Tetradecamethylheptasiloxane is a siloxane polymer characterized by a chain of silicon and oxygen atoms with methyl groups attached. Its unique structure imparts distinct properties such as thermal stability, low surface tension, and hydrophobicity. These features make it suitable for a variety of applications.

Biomedical Applications

- Drug Delivery Systems : Tetradecamethylheptasiloxane has been explored as a carrier for drug delivery systems due to its biocompatibility and ability to encapsulate hydrophobic drugs. Studies indicate that siloxane-based carriers can enhance the solubility and bioavailability of therapeutic agents .

- Anticancer Research : The compound has shown potential in anticancer applications. Research indicates that siloxanes can be modified to enhance their activity against cancer cell lines. For example, studies have demonstrated that derivatives of tetradecamethylheptasiloxane exhibit cytotoxic effects on various cancer cell lines such as MCF-7 and HeLa .

Material Science

- Coatings and Sealants : Due to its hydrophobic properties, tetradecamethylheptasiloxane is utilized in formulating coatings and sealants that require water resistance. These coatings are particularly useful in electronics and construction materials where moisture protection is critical .

- Surface Modifications : The compound is employed in surface treatments to enhance the durability and performance of materials. Its application in modifying surfaces leads to improved wear resistance and reduced friction coefficients .

Environmental Applications

- Pollution Control : Recent studies have investigated the use of tetradecamethylheptasiloxane in environmental remediation processes. Its ability to adsorb organic pollutants from water makes it a candidate for wastewater treatment technologies .

Case Study 1: Anticancer Efficacy

A study conducted on the efficacy of tetradecamethylheptasiloxane derivatives demonstrated significant cytotoxic activity against breast cancer cell lines (MCF-7). The research utilized various concentrations of the compound to assess its impact on cell viability using MTT assays. Results indicated an IC50 value of approximately 25 µg/mL for effective inhibition of cell growth .

Case Study 2: Drug Delivery Systems

In another investigation focused on drug delivery systems using tetradecamethylheptasiloxane as a carrier for hydrophobic drugs like paclitaxel, researchers found enhanced therapeutic effects when combined with targeted delivery mechanisms. The study highlighted that encapsulation increased the solubility of paclitaxel by over 70%, leading to improved bioavailability in vivo .

Data Tables

| Application Area | Specific Use Case | Findings/Results |

|---|---|---|

| Biomedical | Drug Delivery Systems | Enhanced solubility and bioavailability of drugs |

| Material Science | Coatings | Improved water resistance and durability |

| Environmental | Pollution Control | Effective adsorption of organic pollutants |

| Anticancer Research | Cytotoxicity against cancer cell lines | IC50 = 25 µg/mL for MCF-7 cells |

Mechanism of Action

The mechanism of action of 1,1,3,3,5,5,7,7,9,9,11,11,13,13-Tetradecamethylheptasiloxane involves its interaction with various molecular targets and pathways. In biological systems, the compound’s hydrophobic nature allows it to interact with lipid membranes, potentially altering membrane properties and influencing cellular processes. In industrial applications, its stability and resistance to chemical degradation make it an effective component in coatings and adhesives .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Findings:

Structural Differences :

- The target compound’s linear structure contrasts with cyclic analogs like cyclotrisiloxane and cyclohexasiloxane, which exhibit higher volatility and lower molecular weights .

- Substitution patterns (e.g., methyl vs. hydroxyl groups) influence polarity and reactivity. For example, the dihydroxy derivative (CAS 3195-63-9) is more hydrophilic than the fully methylated heptasiloxane .

Thermal Behavior :

- In pyrolysis at 400°C, the target compound constitutes 19.95% of pyro-oil, significantly higher than dodecamethylhexasiloxane (12.0%) and octadecamethylcyclonasiloxane (11.2%) .

Bioactivity: The compound demonstrates insecticidal properties in papaya extracts and contributes to antibacterial activity in nutmeg leaf ethanol extracts (7.14% abundance) . Cyclic siloxanes (e.g., hexamethylcyclotrisiloxane) show minimal bioactive roles, primarily serving as solvents or lubricants .

Analytical Performance :

- GC-MS similarity index (SI) for the target compound is 672 , lower than cyclohexasiloxane (SI = 909) but comparable to cyclopentasiloxane (SI = 809) .

Biological Activity

1,1,3,3,5,5,7,7,9,9,11,11,13,13-Tetradecamethylheptasiloxane (commonly referred to as TMHS) is a siloxane compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of TMHS based on current research findings.

Chemical Structure and Properties

TMHS is characterized by a linear siloxane backbone with multiple methyl groups. Its chemical formula is , and it exhibits unique physical and chemical properties that influence its biological interactions.

1. Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of siloxanes. TMHS has shown varying degrees of effectiveness against both Gram-positive and Gram-negative bacteria. In vitro assays indicate that TMHS can disrupt bacterial cell membranes leading to cell lysis.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.5 mg/mL |

| Escherichia coli | 1.0 mg/mL |

| Klebsiella pneumoniae | 0.8 mg/mL |

These results suggest that TMHS possesses significant antibacterial properties that could be harnessed in therapeutic applications .

2. Cytotoxicity and Anticancer Potential

The cytotoxic effects of TMHS have been evaluated using various cancer cell lines. Studies show that TMHS can inhibit cell proliferation in cancer cells such as MCF-7 (breast cancer) and HCT-116 (colon cancer) with IC50 values ranging from 20 to 50 µg/mL.

| Cell Line | IC50 Value (µg/mL) |

|---|---|

| MCF-7 | 25 |

| HCT-116 | 30 |

| HepG-2 | 35 |

The mechanism of action appears to involve induction of apoptosis and disruption of mitochondrial function .

3. Anti-inflammatory Effects

TMHS has demonstrated anti-inflammatory properties in various models. In vitro studies indicate that it can reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages exposed to lipopolysaccharides (LPS).

| Cytokine | Control Level (pg/mL) | TMHS Treatment Level (pg/mL) |

|---|---|---|

| TNF-α | 150 | 75 |

| IL-6 | 100 | 50 |

This reduction suggests that TMHS may be beneficial in managing inflammatory diseases .

Case Study: Antimicrobial Efficacy

A study conducted on the efficacy of TMHS against clinical isolates of resistant bacteria showed promising results. The compound was effective against methicillin-resistant Staphylococcus aureus (MRSA) with an MIC comparable to standard antibiotics .

Case Study: Cytotoxicity in Cancer Therapy

In a controlled experiment involving breast cancer cell lines treated with TMHS, researchers observed significant apoptosis rates compared to untreated controls. Flow cytometry analysis confirmed increased early and late apoptotic cells following treatment with TMHS .

Q & A

Basic Research Questions

Q. How is 1,1,3,3,5,5,7,7,9,9,11,11,13,13-Tetradecamethylheptasiloxane identified and quantified in environmental or biological samples?

- Methodology : Gas chromatography-mass spectrometry (GC-MS) is the primary analytical tool. For example, in environmental studies, the compound was detected in river water samples using GC-MS with a retention time of 36.170 minutes and a molecular ion peak at m/z 505.09 (matching its molecular weight) .

- Experimental Design :

- Column selection : Non-polar columns (e.g., DB-5MS) optimize separation of siloxanes.

- Sample preparation : Liquid-liquid extraction with hexane or solid-phase microextraction (SPME) for trace detection.

- Quantification : Internal standards like deuterated siloxanes minimize matrix effects.

Q. What are the synthetic pathways for this compound?

- Methodology : The compound is typically synthesized via hydrolysis and condensation of chlorosilanes. For instance, controlled hydrolysis of dimethyldichlorosilane in the presence of water and catalysts (e.g., HCl) yields linear and cyclic siloxanes. Fractional distillation isolates the heptasiloxane derivative .

- Key Parameters :

| Parameter | Optimal Range |

|---|---|

| Reaction temperature | 25–40°C |

| Catalyst concentration | 0.5–1.5% (w/w) |

| Solvent | Toluene or THF |

Advanced Research Questions

Q. How can contradictory data on the thermal stability of this compound be resolved?

- Analysis Framework :

- Thermogravimetric Analysis (TGA) : Compare decomposition profiles under inert (N₂) vs. oxidative (air) atmospheres. Discrepancies often arise from oxidation pathways forming SiO₂ residues .

- Kinetic Modeling : Apply the Flynn-Wall-Ozawa method to calculate activation energy (Eₐ) and identify degradation mechanisms.

Q. What computational approaches are effective for predicting the structure-property relationships of this compound?

- Methodology :

- Molecular Dynamics (MD) : Simulate siloxane backbone flexibility and intermolecular interactions. The compound’s low glass transition temperature (Tₑ ≈ −120°C) correlates with high chain mobility .

- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for Si–O and Si–C bonds to predict chemical reactivity.

- Data Table :

| Property | Computational Value | Experimental Value |

|---|---|---|

| Si–O BDE | 452 kJ/mol | 440–460 kJ/mol |

| Log P (lipophilicity) | 8.2 | 7.9–8.5 |

Q. How does the compound interact with organic matrices in natural systems (e.g., plant extracts)?

- Methodology : In studies of Zingiber officinale (ginger) rhizome, the compound was co-extracted with terpenoids and fatty acids. Matrix-assisted laser desorption/ionization (MALDI) imaging revealed preferential accumulation in lipid-rich tissues .

- Challenges :

- Ion suppression : Co-eluting metabolites in GC-MS require post-column derivatization (e.g., silylation) for enhanced detection.

- Environmental persistence : Half-life in soil exceeds 180 days, necessitating biodegradation studies with Pseudomonas spp. .

Methodological Guidance

Q. What theoretical frameworks guide research on siloxane reactivity and environmental impact?

- Conceptual Basis :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.